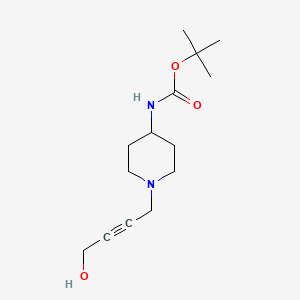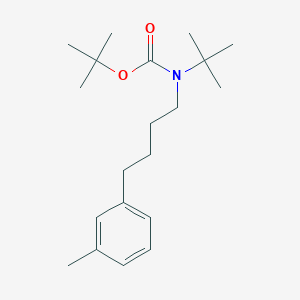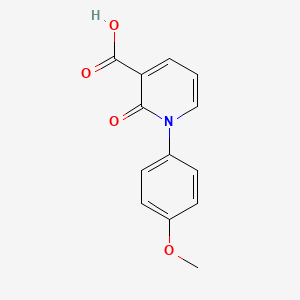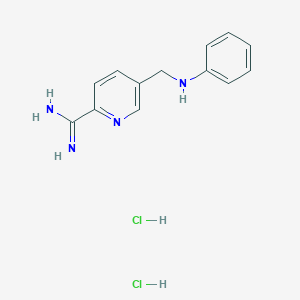
5-((Phenylamino)methyl)picolinimidamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Phenylamino)methyl)picolinimidamide dihydrochloride is a premium chemical compound with the CAS number 1416439-84-3. It boasts a molecular weight of 299.2 g/mol and a molecular formula of C13H16Cl2N4 . This compound is used in various scientific applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes: The synthetic routes for 5-((Phenylamino)methyl)picolinimidamide dihydrochloride involve the coupling of appropriate precursors. One common method is the Suzuki–Miyaura coupling, which joins chemically differentiated fragments using palladium as a catalyst . The reaction conditions are mild and functional group tolerant, making it suitable for this compound.
Industrial Production Methods: While specific industrial production methods are proprietary, they likely involve large-scale synthesis using optimized conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-((Phenylamino)methyl)picolinimidamide dihydrochloride can undergo various reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound or creating derivatives.
Common Reagents and Conditions:Oxidation: Oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are employed.
Substitution: Halogens (e.g., chlorine, bromine) can replace functional groups.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, reduction may yield an amine derivative, while oxidation could lead to an imine or amide.
Applications De Recherche Scientifique
5-((Phenylamino)methyl)picolinimidamide dihydrochloride finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: In drug discovery or as a probe for biological studies.
Medicine: Investigating potential therapeutic effects.
Industry: For specialized chemical processes.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparaison Avec Des Composés Similaires
While I don’t have specific information on similar compounds, researchers often compare its properties with related structures to highlight its uniqueness.
Propriétés
Formule moléculaire |
C13H16Cl2N4 |
|---|---|
Poids moléculaire |
299.20 g/mol |
Nom IUPAC |
5-(anilinomethyl)pyridine-2-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C13H14N4.2ClH/c14-13(15)12-7-6-10(9-17-12)8-16-11-4-2-1-3-5-11;;/h1-7,9,16H,8H2,(H3,14,15);2*1H |
Clé InChI |
GNBLKCZSMSJVBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCC2=CN=C(C=C2)C(=N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13089770.png)
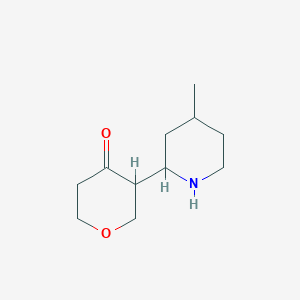
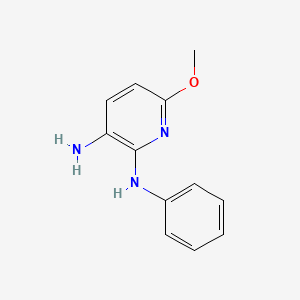
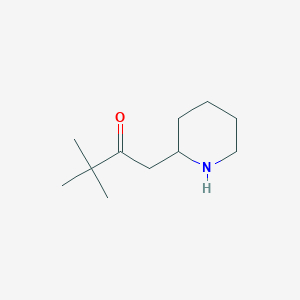
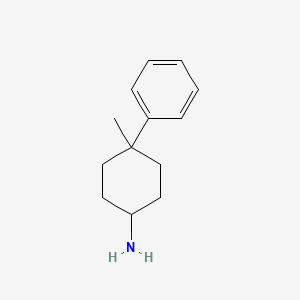
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
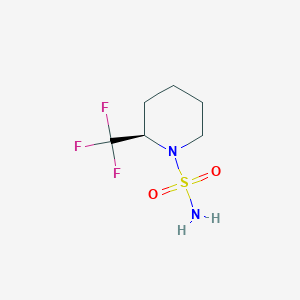
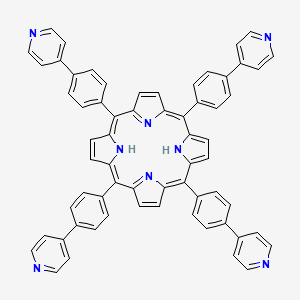

![2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B13089832.png)
